molecular formula C10H22O B14649789 2,7-Dimethyloctan-2-ol CAS No. 42007-73-8

2,7-Dimethyloctan-2-ol

Cat. No.: B14649789
CAS No.: 42007-73-8
M. Wt: 158.28 g/mol
InChI Key: JJZZVQICFJITMO-UHFFFAOYSA-N
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Description

2,7-Dimethyloctan-2-ol is a chemical compound with the molecular formula C10H22O. It is a branched-chain primary aliphatic alcohol, which means it has a hydroxyl group (-OH) attached to a saturated carbon atom. This compound is part of a larger group of chemicals known for their use in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethyloctan-2-ol can be achieved through several methods. One common approach involves the reduction of 2,7-Dimethyloctan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, this compound can be produced through catalytic hydrogenation of 2,7-Dimethyloctan-2-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the hydrogenation reaction.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyloctan-2-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,7-Dimethyloctan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: As mentioned earlier, it can be synthesized by reducing 2,7-Dimethyloctan-2-one.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 2,7-Dimethyloctyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

    Oxidation: 2,7-Dimethyloctan-2-one

    Reduction: this compound

    Substitution: 2,7-Dimethyloctyl chloride

Scientific Research Applications

2,7-Dimethyloctan-2-ol has several applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: It serves as a model compound for studying the metabolism of branched-chain alcohols.

    Medicine: It is investigated for its potential use in drug formulation and delivery systems.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,7-Dimethyloctan-2-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions with proteins and other biomolecules. Its effects are mediated through its ability to alter membrane fluidity and permeability, as well as its potential to act as a precursor for other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethyloctan-2-ol
  • 2,7-Dimethyloctane
  • 2,7-Dimethyloctan-2-one

Uniqueness

2,7-Dimethyloctan-2-ol is unique due to its specific branched structure and the presence of a hydroxyl group at the second carbon position. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes.

Properties

CAS No.

42007-73-8

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

2,7-dimethyloctan-2-ol

InChI

InChI=1S/C10H22O/c1-9(2)7-5-6-8-10(3,4)11/h9,11H,5-8H2,1-4H3

InChI Key

JJZZVQICFJITMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCC(C)(C)O

Origin of Product

United States

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